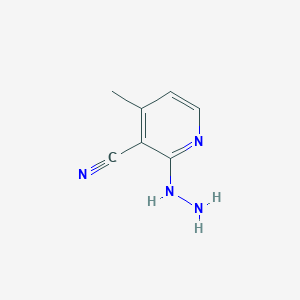

2-Hydrazinyl-4-methylnicotinonitrile

Description

Contextualization within Heterocyclic Chemistry

Hydrazinyl nicotinonitrile scaffolds, including 2-Hydrazinyl-4-methylnicotinonitrile, are classified under the broad and significant field of heterocyclic chemistry. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings. These scaffolds are integral to numerous biological processes and form the basis for a vast array of synthetic molecules. The fusion of a pyridine (B92270) ring with a hydrazine (B178648) group and a nitrile function creates a molecule with a distinct electronic and structural profile, making it a subject of interest for further chemical exploration.

Significance of Pyridine and Hydrazine Moieties in Organic Synthesis

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. Its unique properties, such as basicity, stability, and the ability to form hydrogen bonds, make it a prevalent feature in many pharmaceuticals and a versatile building block in organic synthesis. nih.gov The nitrogen atom influences the ring's reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Pyridine derivatives are foundational to many areas of advanced organic synthesis, providing a stable platform for constructing complex molecular architectures. researchgate.net

The hydrazine moiety (-NHNH2) is a powerful nucleophile and a valuable reagent in organic synthesis. It is famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. researchgate.net Hydrazine and its derivatives are also crucial for forming hydrazones, which are important intermediates in the synthesis of various nitrogen-containing heterocycles. orgsyn.org The reactivity of the hydrazine group allows for its incorporation into diverse molecular frameworks, leading to compounds with a wide range of chemical and biological properties. researchgate.netcdnisotopes.com

Overview of Nicotinonitrile Derivatives in Contemporary Research

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a class of compounds that have attracted considerable attention in medicinal chemistry. researchgate.netmdpi.com The nitrile group is a versatile functional group that can be converted into other functionalities, and its presence on the pyridine ring contributes to the molecule's electronic properties. Numerous studies have explored the synthesis and biological activities of nicotinonitrile derivatives, revealing their potential in various therapeutic areas. heteroletters.org They have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with some derivatives being developed into marketed drugs. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

2-hydrazinyl-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-10-7(11-9)6(5)4-8/h2-3H,9H2,1H3,(H,10,11) |

InChI Key |

OPADECXQFXTBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)NN)C#N |

Origin of Product |

United States |

Synthesis and Formation of 2 Hydrazinyl 4 Methylnicotinonitrile

The primary and most direct route for the synthesis of 2-Hydrazinyl-4-methylnicotinonitrile involves a nucleophilic aromatic substitution reaction. The process typically starts with the precursor molecule, 2-chloro-4-methylnicotinonitrile.

The synthesis proceeds by reacting 2-chloro-4-methylnicotinonitrile with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent such as ethanol (B145695). mdpi.com In this reaction, the highly nucleophilic hydrazine molecule attacks the carbon atom at the 2-position of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. This results in the displacement of the chloride leaving group and the formation of the 2-hydrazinyl product. The reaction is typically carried out under reflux to ensure completion. mdpi.com

Reaction Scheme:

| Reactant | Reagent | Product |

| 2-chloro-4-methylnicotinonitrile | Hydrazine Hydrate (N₂H₄·H₂O) | This compound |

Chemical Reactivity and Mechanistic Transformations of 2 Hydrazinyl 4 Methylnicotinonitrile Derivatives

Cyclocondensation Reactions Involving the Hydrazinyl Group

The presence of the highly reactive 1,2-dinucleophilic hydrazinyl moiety makes 2-Hydrazinyl-4-methylnicotinonitrile an ideal precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the interaction of the hydrazinyl group with polyfunctional electrophiles.

A prominent application of this compound derivatives is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a core structure found in numerous biologically active molecules. mdpi.com This transformation is typically achieved by reacting the hydrazinyl group with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds, α,β-unsaturated ketones, or their synthetic equivalents. mdpi.comnih.gov

The general mechanism involves an initial nucleophilic attack by one of the hydrazinyl nitrogen atoms on an electrophilic center of the reactant, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyrazole (B372694) ring. For instance, the reaction with a 1,3-diketone proceeds via condensation to form a hydrazone intermediate, which then undergoes cyclization to yield the stable aromatic pyrazolo[3,4-b]pyridine system. nih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.comnih.gov

Three-component reactions involving an aldehyde, a ketone, and an aminopyrazole (a related structural analog) have also been developed as an efficient, one-pot method for constructing these fused systems. researchgate.net This strategy could be adapted for this compound, where it would react with an in situ-generated α,β-unsaturated carbonyl compound. nih.gov

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis

| Reagent Type | Specific Example | Expected Product Sub-structure | Reference |

| 1,3-Diketone | Acetylacetone | 1,3-Dimethylpyrazolo[3,4-b]pyridine | nih.gov |

| β-Ketoester | Ethyl Acetoacetate | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-one | nih.gov |

| α,β-Unsaturated Ketone | Benzoylacetone | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| Malononitrile derivatives | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | mdpi.com |

Spirocycles are three-dimensional structures of significant interest in medicinal chemistry. rsc.org The hydrazinyl group of this compound can be utilized to construct spirocyclic systems. One approach involves the reaction of the hydrazine (B178648) derivative with cyclic ketones. For example, condensation with isatin (B1672199) (indole-2,3-dione) and its derivatives can lead to the formation of spiro[indoline-pyrazolo] fused systems. researchgate.net

Another synthetic strategy involves the [3+2] cycloaddition of in situ-generated diazo compounds from tosylhydrazones with suitable dipolarophiles. shu.ac.ukresearchgate.net While this method starts from a tosylhydrazone, the underlying principle of using a hydrazine derivative to generate a reactive intermediate for cycloaddition could be applied. Reaction of this compound with a cyclic ketone could form a hydrazone, which, upon activation, could potentially undergo intramolecular cyclization or react with another component to form a spirocyclic structure at the carbon adjacent to the hydrazinyl group. shu.ac.uk

Table 2: Potential Strategies for Spirocycle Synthesis

| Strategy | Reactants | Intermediate | Potential Spirocyclic System | Reference |

| Condensation-Cyclization | This compound, Isatin | Hydrazone | Spiro[indoline-3,3'-pyrazolo[3,4-b]pyridine] | researchgate.net |

| [3+2] Cycloaddition | Tosylhydrazone derived from a cyclic ketone, Electron-deficient alkene | Diazo compound | Spiro[cycloalkane-1,3'-dihydropyrazole] | shu.ac.ukresearchgate.net |

Tautomeric Equilibria in Hydrazinyl-Substituted Pyridines

Hydrazinyl-substituted heteroaromatics can exist in different tautomeric forms, an equilibrium that can be influenced by the solvent, pH, and electronic nature of substituents. researchgate.netsci-hub.se This phenomenon is critical as different tautomers can exhibit distinct reactivity and properties.

For this compound, a key tautomeric equilibrium exists between the hydrazinyl form (A) and the azo-hydrazone form (B), specifically a 1,2-dihydropyridin-2-ylidene)hydrazone. rsc.orgunifr.ch

Figure 1: Azo-Hydrazone Tautomerism

Studies on analogous heterocyclic systems have shown that the hydrazone tautomer is often favored in the solid state and in non-polar solvents, stabilized by an intramolecular hydrogen bond between the hydrazone N-H and the pyridine (B92270) ring nitrogen. researchgate.netunifr.ch In contrast, protic solvents can stabilize the azo form by forming intermolecular hydrogen bonds. researchgate.net The position of this equilibrium is typically investigated using spectroscopic techniques like UV-Vis and NMR. rsc.org For example, the hydrazone form often displays a characteristic long-wavelength absorption band in its UV-Vis spectrum compared to the azo form. researchgate.netrsc.org The presence of the electron-withdrawing nitrile group on the nicotinonitrile core likely influences this equilibrium, potentially favoring the hydrazone tautomer.

Electrophilic and Nucleophilic Reactivity of the Nicotinonitrile Core

The reactivity of the this compound molecule is a balance between the nucleophilic character of the hydrazinyl group and the electrophilic/nucleophilic nature of the substituted pyridine ring.

The hydrazinyl group is a potent nucleophile, significantly more so than corresponding amines, although it does not always exhibit the "alpha effect" (enhanced nucleophilicity) that might be expected. researchgate.net Its nucleophilic character drives the cyclocondensation and functionalization reactions discussed.

The nicotinonitrile core itself has dual reactivity. The pyridine ring is generally considered electron-deficient, and this character is amplified by the strong electron-withdrawing effect of the cyano group at the 3-position. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating group if a suitable leaving group were present. Conversely, the ring is deactivated towards electrophilic aromatic substitution. However, the presence of the electron-donating methyl group at C4 and the powerful electron-donating hydrazinyl group at C2 counteracts this effect, making the ring more amenable to electrophilic attack than unsubstituted nicotinonitrile. The most likely positions for electrophilic attack would be C5, which is ortho to the methyl group and para to the hydrazinyl group.

Functionalization of the Hydrazinyl Moiety: Acylation and Carbamoylation

The nucleophilicity of the terminal amino group of the hydrazinyl moiety allows for straightforward functionalization through reactions with various electrophiles. nih.gov

Acylation is readily achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides. This reaction yields the corresponding N-acylhydrazide derivatives. Similarly, reaction with sulfonyl chlorides would produce sulfonohydrazides. researchgate.net These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Carbamoylation can be achieved by reacting the hydrazinyl group with isocyanates to form semicarbazide (B1199961) derivatives or with carbamoyl (B1232498) chlorides. These functionalization reactions are important for modifying the molecule's properties and for providing handles for further synthetic transformations.

Table 3: Functionalization Reactions of the Hydrazinyl Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N'-acetyl-N-(4-methyl-3-cyanopyridin-2-yl)hydrazide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N'-(phenylsulfonyl)-N-(4-methyl-3-cyanopyridin-2-yl)hydrazide |

| Carbamoylation | Phenyl Isocyanate (C₆H₅NCO) | 2-(4-methyl-3-cyanopyridin-2-yl)-N-phenylhydrazine-1-carboxamide |

Interactions with Metal Ions: Principles and Synthetic Utility

The interaction of this compound with metal ions is predicated on its ability to act as a multidentate ligand. The lone pair of electrons on the pyridine nitrogen, the nitrogen atoms of the hydrazinyl group, and the nitrogen of the nitrile group can all donate electron density to a metal center, forming coordinate bonds. The specific coordination mode will be influenced by several factors including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Derivatives of this compound, particularly Schiff base ligands formed by the condensation of the hydrazinyl group with aldehydes or ketones, are expected to be versatile chelating agents. These Schiff base derivatives often exhibit enhanced stability and a greater propensity for forming well-defined metal complexes.

Principles of Interaction and Coordination Modes

Based on studies of similar pyridine-hydrazone ligands, derivatives of this compound are likely to coordinate with transition metal ions in a bidentate or tridentate fashion. For instance, a common coordination pattern involves the pyridine nitrogen and the imine nitrogen of the hydrazone moiety, forming a stable five- or six-membered chelate ring with the metal ion.

In the case of Schiff base derivatives of (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide (penh), a related nicotinohydrazone ligand, it has been demonstrated that the ligand coordinates to transition metals such as Mn(II), Co(II), Cu(II), and Cd(II) in a tridentate fashion. nih.gov The coordination involves the deprotonated carbonylate-O, azomethine-N, and pyridyl-N atoms, resulting in a distorted octahedron geometry around the metal center. nih.gov This mode of coordination creates stable five-membered chelate rings. nih.gov

The nitrile group of the this compound backbone could also participate in coordination, either directly to the metal center or through bridging interactions between metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. The coordination of nicotinamide (B372718), a related pyridine derivative, has been shown to occur through the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Synthetic Utility of Metal Complexes

The synthetic utility of metal complexes derived from this compound and its derivatives is anticipated to be broad, with potential applications in catalysis, materials science, and as precursors for more complex molecular architectures.

Catalysis: Metal complexes of pyridine-hydrazone ligands have been successfully employed as catalysts in various organic transformations. For example, Pd(II) complexes of chiral pyridine-hydrazone ligands have been used in the asymmetric 1,2-addition of arylboronic acids to cyclic sulfonylketimines, yielding products with high enantioselectivities. nih.govacs.org Similarly, copper complexes of Schiff bases derived from isonicotinohydrazide have shown excellent activity for C-N coupling reactions. sciensage.info It is plausible that analogous complexes of this compound could exhibit similar catalytic prowess. The nitrile group itself can be a target for metal-catalyzed reactions, such as hydrolysis or reduction. nih.gov

Antimicrobial and Biological Applications: Hydrazone derivatives and their metal complexes are known to possess a wide range of biological activities. jptcp.comrsc.org The chelation of the metal ion can enhance the biological activity of the organic ligand. researchgate.netnih.gov For instance, metal complexes of nicotinamide have shown higher inhibitory activity against bacteria and fungi compared to the free ligand. researchgate.net While this article does not delve into specific biological activities, the formation of such metal complexes is a key area of synthetic utility.

Coordination Polymers and Frameworks: The potential for multiple coordination sites within this compound derivatives makes them interesting candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ion and reaction conditions, it may be possible to direct the self-assembly of these ligands into extended one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis. researchgate.net

The following table summarizes the expected coordination behavior and potential utility of metal complexes based on analogous ligand systems.

| Ligand Type | Metal Ion Examples | Typical Coordination Mode | Potential Synthetic Utility |

| Pyridine-Hydrazone Derivatives | Pd(II), Cu(II), Mn(II), Co(II), Cd(II) | Bidentate (Npyridine, Nimine), Tridentate (Npyridine, Nimine, Ocarbonyl) | Asymmetric Catalysis, C-N Coupling Reactions |

| Nicotinonitrile Derivatives | Zn(II), Ni(II) | Monodentate (Npyridine) or Bridging (Nnitrile) | Building blocks for Coordination Polymers |

| Hydrazone Schiff Bases | Various transition metals | Bidentate to Tetradentate | Precursors for Biologically Active Compounds |

Advanced Spectroscopic and Structural Elucidation of Hydrazinyl Nicotinonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Hydrazinyl-4-methylnicotinonitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the hydrazinyl moiety. The chemical shift of the methyl (CH₃) protons would typically appear in the upfield region, while the aromatic protons (H-5 and H-6) would resonate at lower fields due to the deshielding effect of the pyridine ring. The protons of the hydrazinyl group (-NHNH₂) are exchangeable and their chemical shifts can be broad and vary with solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbon of the nitrile group (C≡N), the carbons of the pyridine ring, and the methyl group carbon. The nitrile carbon is characteristically found in the 115-120 ppm range. The aromatic carbons of the pyridine ring display signals in the downfield region, typically between 100 and 160 ppm, with their exact shifts influenced by the positions of the substituents. The methyl carbon signal appears in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Atom | Technique | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| CH₃ | ¹H NMR | ~2.3 - 2.5 | Singlet, 3H |

| H-5 | ¹H NMR | ~6.6 - 6.8 | Doublet |

| H-6 | ¹H NMR | ~7.9 - 8.1 | Doublet |

| NH₂ | ¹H NMR | ~4.5 - 5.0 | Broad Singlet, 2H |

| NH | ¹H NMR | ~7.5 - 8.0 | Broad Singlet, 1H |

| CH₃ | ¹³C NMR | ~18 - 22 | Methyl Carbon |

| C-3 (CN) | ¹³C NMR | ~117 - 120 | Nitrile Carbon |

| C-5 | ¹³C NMR | ~115 - 120 | Aromatic Carbon |

| C-4 | ¹³C NMR | ~148 - 152 | Aromatic Carbon |

| C-6 | ¹³C NMR | ~150 - 154 | Aromatic Carbon |

| C-2 | ¹³C NMR | ~158 - 162 | Aromatic Carbon |

To confirm the assignments from one-dimensional NMR and to establish connectivity, two-dimensional NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms. columbia.edu It would show a clear correlation between the signal for the methyl protons and the signal for the methyl carbon. Similarly, it would link the aromatic proton signals (H-5 and H-6) to their corresponding carbon signals (C-5 and C-6), confirming their direct bonding.

A correlation between the methyl protons and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the position of the methyl group at C-4.

Correlations between the H-5 proton and the nitrile carbon (C-3) as well as C-4, further establishing the substitution pattern.

Correlations between the H-6 proton and C-2 and C-4.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. For a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, medium bands between 3083-3052 cm⁻¹ and 3004-2822 cm⁻¹ were attributed to aromatic and aliphatic C-H bond vibrations, respectively. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Hydrazinyl (-NHNH₂) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Methyl (-CH₃) |

| C≡N Stretching | 2220 - 2260 | Nitrile (-CN) |

| C=C and C=N Stretching | 1500 - 1650 | Pyridine Ring |

| N-H Bending | 1550 - 1650 | Hydrazinyl (-NHNH₂) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.orgchemguide.co.uklibretexts.org The molecular ion peak (M⁺) for this compound would confirm its molecular formula, C₇H₈N₄, corresponding to a molecular weight of approximately 148.17 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. wikipedia.orgchemguide.co.uklibretexts.org The analysis of these fragments provides valuable structural information. Common fragmentation processes involve the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. wikipedia.orgchemguide.co.uklibretexts.org For this compound, expected fragmentation pathways could include:

α-cleavage: Loss of an alkyl radical is a predominant fragmentation mode for aliphatic amines. miamioh.edu

Loss of NH₂: Cleavage of the N-N bond could lead to the loss of an amino radical (•NH₂), resulting in a fragment ion at [M-16]⁺.

Loss of N₂H₃: Loss of the hydrazinyl radical (•N₂H₃) would produce a fragment at [M-31]⁺.

Loss of HCN: The nitrile group could be eliminated as hydrogen cyanide, leading to a fragment at [M-27]⁺.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and stereochemistry of the molecule. mdpi.com For this compound, this analysis would verify the planarity of the pyridine ring and the specific geometry of the hydrazinyl and nitrile substituents.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with its conjugated system (pyridine ring, nitrile group) and the non-bonding electrons of the hydrazinyl group. A study on a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, revealed three absorption maxima around 238, 280, and 350 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many conjugated aromatic systems are fluorescent, it is not a universal property. The aforementioned related hydrazino-pyridine derivative was found to not emit fluorescence. researchgate.net Therefore, this compound may or may not be fluorescent. If it is, its emission spectrum, quantum yield, and lifetime would provide further insights into its excited state properties and electronic structure.

Table 3: Potential UV-Visible Absorption Maxima Data based on values for structurally similar compounds. researchgate.net

| Transition Type | Approximate λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~230 - 245 | Pyridine Ring / Nitrile |

| π → π* | ~275 - 290 | Extended Conjugated System |

| n → π* | ~340 - 360 | Hydrazinyl Group / Pyridine N |

Computational Chemistry Approaches in the Study of 2 Hydrazinyl 4 Methylnicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure and to optimize the molecular geometry of complex organic molecules. researchgate.netimist.ma For 2-Hydrazinyl-4-methylnicotinonitrile, DFT calculations, typically employing functionals like B3LYP combined with basis sets such as 6-311G(d,p), can determine key structural and electronic parameters. researchgate.netkbhgroup.in

Beyond geometry, DFT provides a detailed picture of the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other calculated electronic properties include the dipole moment, which indicates the molecule's polarity, and the distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps. kbhgroup.in

| Parameter | Description | Typical Computational Method | Significance for this compound |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates the ability to donate electrons; relates to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates the ability to accept electrons; relates to electron affinity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | DFT | A key indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | DFT | Influences solubility and intermolecular interactions. kbhgroup.in |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | DFT | Helps in understanding the charge distribution across the molecule. kbhgroup.in |

A significant application of DFT is the prediction of various spectroscopic properties, which can be directly compared with experimental data for structure validation. Time-Dependent DFT (TD-DFT) is particularly powerful for simulating electronic absorption spectra (UV-Visible). kbhgroup.in By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. kbhgroup.in Studies on similar molecules have demonstrated a good correlation between TD-DFT computed spectra and experimental results obtained in different solvents, highlighting the method's predictive power. kbhgroup.in

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can also be simulated using DFT. The calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. kbhgroup.inchemrxiv.org This allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching of the C≡N (nitrile) group, N-H stretching in the hydrazinyl moiety, and various vibrations of the pyridine (B92270) ring.

| Spectroscopic Technique | Predicted Properties | Computational Method | Relevance for this compound |

| UV-Visible Spectroscopy | Absorption wavelengths (λ_max), oscillator strengths, electronic transitions. | TD-DFT/B3LYP/6-311G(d,p) | Elucidates electronic structure and identifies key chromophores. kbhgroup.in |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT (e.g., B3LYP/6-311G(d,p)) | Allows for the assignment of functional group vibrations (C≡N, N-H, C-H). researchgate.net |

| Raman Spectroscopy | Vibrational frequencies and intensities. | DFT (e.g., B3LYP/6-311G(d,p)) | Complements IR data, especially for symmetric vibrations. |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C). | GIAO-DFT | Predicts the magnetic environment of nuclei for structure confirmation. |

For example, in reactions such as electrophilic substitution on the pyridine ring or nucleophilic addition to the nitrile group, DFT can identify the most favorable reaction pathway by comparing the activation barriers of different possible routes. A study on the tautomerization of 2-amino-4-methylpyridine, a related structure, computed the transition state for proton transfer, calculating a significant energy barrier for the process. nih.gov This type of analysis is crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent or interacting with other molecules). plos.orgnih.gov

For this compound, MD simulations can reveal the accessible conformations by exploring the molecule's potential energy surface. This is particularly important for understanding the rotation around single bonds, such as the C-N bond connecting the hydrazinyl group to the pyridine ring. The simulations can generate a trajectory of atomic positions over time, from which preferential conformations and the energy barriers between them can be identified. nih.gov This provides insight into the molecule's flexibility and the range of shapes it can adopt, which is critical for understanding its interactions with biological targets or other reactants.

Quantum Chemical Studies of Tautomeric Forms and Equilibria

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for heterocyclic compounds like this compound. This molecule can potentially exist in several tautomeric forms, primarily involving the hydrazinyl group (amino-imino tautomerism) and the pyridine ring nitrogen. Quantum chemical methods, especially DFT, are the primary tools for investigating the relative stabilities of these tautomers. nih.govwuxiapptec.com

By calculating the ground-state energies (often including zero-point vibrational energy corrections and Gibbs free energy) of all possible tautomers, their equilibrium populations can be predicted using the Boltzmann distribution. nih.govd-nb.info Studies on similar systems like 2-aminopyridines and 4-hydroxypyrimidines show that the relative stability of tautomers can be highly sensitive to the environment. nih.govresearchgate.netresearchgate.net Calculations can be performed in the gas phase and in various solvents using continuum solvation models (like PCM) to account for solvent effects. d-nb.infochemrxiv.org For this compound, such studies would determine the predominant tautomeric form under different conditions, which is crucial as different tautomers can exhibit vastly different chemical reactivity and biological activity.

| Tautomeric Equilibrium | Computational Approach | Key Findings from Related Systems | Implication for this compound |

| Amino-Imino Tautomerism | DFT (B3LYP/6-311++G(d,p)) | The amino form is typically more stable than the imino form in related aminopyridines. nih.gov | The hydrazinyl form is likely more stable than its corresponding hydrazono tautomer. |

| Effect of Solvent | DFT with Polarizable Continuum Model (PCM) | Polar solvents can shift the equilibrium by preferentially stabilizing the more polar tautomer. wuxiapptec.com | The relative populations of tautomers may change in protic or aprotic polar solvents. |

| Energy Barrier | Transition State (TS) Calculation | Proton transfer barriers can be significant, affecting the rate of interconversion. nih.gov | Determines the kinetic stability of individual tautomers. |

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods provide powerful tools for predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic properties derived from DFT calculations, one can identify the most likely sites for electrophilic or nucleophilic attack. kbhgroup.inchemrxiv.org

The Molecular Electrostatic Potential (MESP) map is a particularly useful tool. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. kbhgroup.in For this compound, MESP analysis would likely show negative potential around the pyridine nitrogen and the nitrile nitrogen, and positive potential around the hydrazinyl protons, guiding predictions about its reactivity.

Frontier Molecular Orbital (FMO) theory is another key concept. The distribution of the HOMO indicates the most probable sites for electrophilic attack (where the molecule will donate electrons from), while the LUMO distribution highlights the sites for nucleophilic attack (where the molecule will accept electrons). kbhgroup.in Furthermore, calculated "reactivity descriptors" such as chemical potential, hardness, softness, and the electrophilicity index, all derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. imist.ma This information is invaluable for predicting the regioselectivity of reactions, such as in which position an incoming electrophile would add to the pyridine ring.

Role as a Precursor for Polyheterocyclic Systems

The strategic placement of reactive sites in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The hydrazinyl moiety readily undergoes cyclization reactions with a variety of reagents, leading to the formation of biologically significant scaffolds such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines.

The reaction of analogous 2-hydrazinonicotinonitriles with compounds containing a halo group or with carbon disulphide has been shown to yield fused heterocyclic systems. For instance, treatment of a similar precursor, 2-hydrazino-4-(4-methoxyphenyl)-6-phenyl-nicotinonitrile, with halo compounds resulted in the formation of various substituted pyridine derivatives. Furthermore, heating this compound with carbon disulphide led to the creation of a nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine derivative. nih.gov These reactions highlight the potential of the hydrazinyl group to participate in intramolecular cyclizations, a key step in the construction of polyheterocyclic frameworks.

The general synthetic routes to pyrazolo[3,4-b]pyridines often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com In a similar vein, this compound can be expected to react with β-dicarbonyl compounds or their equivalents to afford the corresponding pyrazolo[3,4-b]pyridine core. The reaction mechanism typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. The versatility of this approach allows for the introduction of a wide range of substituents onto the final heterocyclic system. nih.govmdpi.comnih.gov

Similarly, the synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridine (B147025) precursors through various methods, including reactions with carboxylic acids or their derivatives. organic-chemistry.orgresearchgate.net The hydrazinyl group of this compound can act as a binucleophile, reacting with suitable C1 synthons to construct the triazole ring fused to the pyridine core.

| Reactant for Cyclization | Resulting Polyheterocyclic System | Reference |

| Halo Compounds | Substituted Pyridines | nih.gov |

| Carbon Disulphide | nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines | nih.gov |

| α,β-Unsaturated Nitriles | Pyrazolyl-nicotinonitriles | nih.gov |

| 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridines | mdpi.commdpi.com |

| Carboxylic Acids/Derivatives | nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines | organic-chemistry.orgresearchgate.net |

Scaffold for the Development of Pyridine-Based Fine Chemicals

Beyond the synthesis of fused systems, this compound serves as a valuable scaffold for the development of a wide range of pyridine-based fine chemicals. The reactivity of the hydrazinyl and nitrile groups allows for a multitude of chemical transformations, leading to the introduction of diverse functional groups and the construction of more complex molecular architectures.

The hydrazinyl moiety can be readily converted into other functional groups or used as a handle for further derivatization. For example, it can be acylated, alkylated, or condensed with aldehydes and ketones to form hydrazones. These reactions provide a straightforward means to modify the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potential applications.

The nitrile group, being a versatile functional group, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up a vast chemical space for the synthesis of novel pyridine derivatives with tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science. The synthesis of various substituted pyridines often involves multi-component reactions or the functionalization of a pre-existing pyridine ring.

Design of Agrochemical Precursors through Derivatization

The inherent structural features of this compound and the heterocyclic systems derived from it make it a promising platform for the design of novel agrochemical precursors. The pyridine ring is a common motif in many commercial pesticides, and the introduction of pyrazole (B372694) and triazole rings, which are known to exhibit a broad spectrum of biological activities, further enhances its potential in this area.

Derivatives of pyrazole are known to possess herbicidal activity. By utilizing this compound as a starting material, it is possible to synthesize a library of pyrazolo[3,4-b]pyridine derivatives with various substitution patterns. These compounds can then be screened for their herbicidal efficacy against different weed species.

Similarly, 1,2,4-triazole (B32235) derivatives are a well-established class of fungicides. The synthesis of nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines from this compound provides a direct route to compounds with potential fungicidal properties. The derivatization of the triazole and pyridine rings can be used to optimize the activity spectrum and potency against various plant pathogens. The reaction of a related 2-hydrazinonicotinonitrile (B1598358) derivative was shown to have molluscicidal activity, indicating the potential for its derivatives to be explored as pesticides. nih.gov

| Heterocyclic Core | Potential Agrochemical Application |

| Pyrazolo[3,4-b]pyridine | Herbicides |

| nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine | Fungicides |

| Substituted Pyridine | Molluscicides |

Contributions to Material Science: Design of Novel Dyes and Functional Materials

The chromophoric nature of the pyridine ring and its derivatives, coupled with the ability to form extended conjugated systems, makes this compound a valuable building block in the field of material science, particularly for the design of novel dyes and functional materials.

Azo dyes, characterized by the -N=N- linkage, represent a major class of synthetic colorants. The hydrazinyl group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with diverse colors and properties. unb.caijirset.com These dyes can be designed to have specific absorption characteristics, making them suitable for applications such as textile dyeing, printing inks, and optical data storage. Disperse dyes, which are used for coloring synthetic fibers like polyester, can be synthesized from precursors containing an aromatic amine, which can be derived from the hydrazinyl group. nih.govnih.gov

The extended π-conjugated systems that can be constructed from this compound also make it a candidate for the development of functional materials with interesting optical and electronic properties. For instance, the incorporation of electron-donating and electron-accepting groups into the molecular structure can lead to materials with significant nonlinear optical (NLO) properties. Such materials are of interest for applications in optoelectronics, including optical switching and frequency conversion.

| Application Area | Derived Material | Synthetic Approach | Reference |

| Dyes | Azo Dyes | Diazotization and coupling of the hydrazinyl group | unb.caijirset.com |

| Textile Dyeing | Disperse Dyes | Synthesis from an aromatic amine precursor | nih.govnih.gov |

| Functional Materials | Nonlinear Optical Materials | Creation of extended π-conjugated systems | - |

Conclusion

Synthetic Routes from Halogenated Nicotinonitrile Precursors

The most common and direct approach to synthesizing hydrazinyl-substituted nicotinonitriles involves the use of halogenated precursors. The halogen, typically chlorine, at an activated position on the pyridine ring serves as an excellent leaving group for nucleophilic aromatic substitution.

The synthesis of this compound is frequently achieved via the nucleophilic substitution of a halogen atom, most commonly chlorine, from the corresponding 2-chloro-4-methylnicotinonitrile precursor. nih.gov This reaction hinges on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group (-CN) and the ring nitrogen atom activate the C2-position of the pyridine ring, making it susceptible to attack by nucleophiles like hydrazine (B178648).

The general reaction involves treating the 2-chloro-nicotinonitrile derivative with hydrazine hydrate (B1144303), often in a suitable solvent such as ethanol (B145695) or ethylene (B1197577) glycol. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom bearing the chlorine. This is followed by the departure of the chloride ion, resulting in the formation of the 2-hydrazinyl product. Studies on analogous structures, such as the reaction of 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile with hydrazine hydrate, demonstrate this common reactivity pattern for preparing hydrazino-nicotinonitrile derivatives. qu.edu.qa Similarly, the synthesis of other hydrazinyl heterocycles, like 4-methyl-2-hydrazinobenzothiazole, often employs the reaction between a precursor and hydrazine hydrate in a solvent like ethylene glycol at elevated temperatures. prepchem.com

The reaction conditions can be optimized for yield and purity. For instance, the synthesis of various hydrazinyl-thiazole derivatives proceeds by reacting an appropriate precursor with a hydrazine derivative in a solvent mixture at room temperature. nih.gov The choice of solvent and temperature can be critical in managing reactivity and minimizing side products.

Table 1: Examples of Nucleophilic Substitution with Hydrazine

| Precursor | Nucleophile | Product | Reference |

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | qu.edu.qa |

| 4-Methyl-2-methylaminobenzothiazole hydrobromide | Hydrazine hydrate | 4-Methyl-2-hydrazinobenzothiazole | prepchem.com |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 1-Hydrazino-2,4-dinitrobenzene | researchgate.net |

Regioselectivity is a crucial aspect when synthesizing substituted pyridines, ensuring that the functional group is introduced at the desired position. In the context of this compound, the starting material, 2-chloro-4-methylnicotinonitrile, predetermines the position of the hydrazinyl group. The inherent electronic properties of the nicotinonitrile scaffold direct the substitution to the C2 position.

However, in more complex systems or with precursors having multiple potential reaction sites, controlling the regioselectivity is a significant synthetic challenge. For instance, in the synthesis of N-substituted pyrazolo[4,5-e] rasayanjournal.co.innih.govbiosynce.comthiadiazines, regioselective N-alkylation can be controlled by carefully choosing the molar ratios of the base (like NaH) and the alkylating agent. nih.gov This allows for the selective substitution at different nitrogen atoms within the heterocyclic system. nih.gov Such principles can be applied to analogous nitrogen-rich heterocycles.

The development of base-promoted, regioselective methods for synthesizing substituted thiazoles from dithioates and active methylene (B1212753) isocyanides highlights the importance of reaction conditions in directing the outcome of cyclization reactions. rsc.org These approaches, which occur under mild, metal-free conditions, provide a framework for achieving high regioselectivity in the formation of heterocyclic rings. rsc.org While directly applied to thiazoles, the underlying principles of controlling reaction pathways through reagent choice and conditions are broadly applicable in heterocyclic chemistry for achieving specific isomers. rsc.orgnih.gov

Multi-Component Reactions for Nicotinonitrile Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for constructing complex molecules like nicotinonitrile derivatives. nih.gov These reactions are valued for their atom economy, reduced reaction times, and operational simplicity, which are key advantages in modern synthetic chemistry. acs.orgyoutube.com

The synthesis of nicotinonitrile and cyanopyridine scaffolds can be achieved through one-pot MCRs. For example, a one-pot, four-component reaction involving an aldehyde, an active methylene compound like ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine derivatives. nih.govacs.org This approach allows for the rapid assembly of the core pyridine ring with desired functionalities in high yields. nih.govacs.org The versatility of MCRs allows for the creation of diverse libraries of compounds by simply varying the starting components. youtube.com While a direct MCR for this compound is not prominently documented, the construction of the core 4-methylnicotinonitrile scaffold is feasible using these methods, which could then be functionalized in a subsequent step.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Typical Number of Steps | Reference |

| Linear Synthesis | Straightforward, well-established | Multiple | youtube.com |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, reduced waste, speed | One-pot | nih.govnih.govacs.org |

Green Chemistry Principles in the Synthesis of Hydrazinyl Nicotinonitriles

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyridine derivatives, including hydrazinyl nicotinonitriles, is increasingly benefiting from the application of these principles. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times and often leads to higher yields and cleaner products compared to conventional heating. nih.govacs.org This technique is recognized as a significant green chemistry tool. acs.org

Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. A green approach involves substituting these with more environmentally benign alternatives like water or ethanol, or using solvent-free conditions. researchgate.netgoogle.com

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. biosynce.com Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and improve selectivity, thereby minimizing waste. biosynce.com

Multi-Component Reactions (MCRs): As discussed previously, MCRs are inherently green as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and save energy and resources. rasayanjournal.co.innih.gov

For example, a method for synthesizing 4-methyl-2-hydrazinobenzothiazole was developed to avoid toxic hydrazine hydrate and use water as a solvent, making the process safer and more environmentally friendly. google.com Similarly, efficient syntheses of pyridine derivatives have been designed using microwave irradiation in ethanol, achieving excellent yields in minutes. nih.govacs.org These examples underscore the successful integration of green chemistry principles into the synthesis of complex heterocyclic compounds.

Analytical Methodologies for the Characterization and Quantification of 2 Hydrazinyl 4 Methylnicotinonitrile in Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method is fundamental for the separation, identification, and quantification of 2-Hydrazinyl-4-methylnicotinonitrile in research and quality control settings. Although specific studies on this compound are not available, methods for other hydrazine (B178648) and nicotinonitrile derivatives provide a clear blueprint. pensoft.net A reversed-phase HPLC (RP-HPLC) method would be the most probable approach due to the compound's likely polarity.

Chromatographic Parameter Optimization (Stationary Phase, Mobile Phase, Flow Rate, Temperature)

The optimization of chromatographic conditions is critical to achieve good resolution, peak shape, and a reasonable analysis time.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating polar and non-polar compounds, making it a suitable starting point. nih.gov Columns with a particle size of 5 µm are standard, though smaller particles (e.g., <2 µm) in UHPLC systems could offer higher efficiency and faster analysis.

Mobile Phase: The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier.

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. nih.gov Methanol is another potential option. The ratio of organic modifier to the aqueous phase would be optimized in a gradient or isocratic elution to achieve the desired retention time and separation from any impurities.

Aqueous Phase: A buffer solution, such as a phosphate (B84403) buffer adjusted to a specific pH (e.g., pH 2-4), is often used to ensure consistent ionization of the analyte and achieve reproducible retention times. nih.gov

Flow Rate: A typical flow rate for standard HPLC columns (e.g., 4.6 mm I.D.) is 1.0 mL/min. pensoft.net This would be adjusted to optimize the balance between analysis time and separation efficiency.

Temperature: Column temperature is usually maintained between 25-40°C. Controlling the temperature ensures stable retention times and can improve peak shape. pensoft.net

Detection: Given the aromatic nature of the nicotinonitrile ring, UV detection would be appropriate. A diode-array detector (DAD) could be used to scan a range of wavelengths to determine the optimal wavelength for maximum absorbance, likely around 240-280 nm. nih.gov

Table 1: Hypothetical Starting Parameters for HPLC Method Development

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Versatile for a wide range of polarities. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Common combination for polar analytes. nih.gov |

| Elution Mode | Gradient or Isocratic | To be determined based on sample complexity. |

| Flow Rate | 1.0 mL/min | Standard starting point for 4.6 mm ID columns. pensoft.net |

| Temperature | 30°C | Provides stable and reproducible conditions. |

| Detection (UV) | 254 nm or determined by DAD scan | Aromatic structure suggests strong UV absorbance. nih.gov |

Validation Parameters (Specificity, Accuracy, Precision, Linearity, Robustness)

Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by analyzing forced degradation samples.

Accuracy: Determined by spiking a known amount of pure this compound into a sample matrix and measuring the recovery. Recoveries are typically expected to be within 98-102%.

Precision:

Repeatability (Intra-day precision): Assessed by performing multiple analyses of the same sample on the same day.

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be less than 2%.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is tested over a range of concentrations, and the correlation coefficient (r²) should ideally be ≥ 0.999.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is unlikely due to its probable low volatility and potential for thermal degradation. However, GC analysis can be made possible through derivatization, a process that converts the analyte into a more volatile and thermally stable compound. researchgate.net

For a compound containing a hydrazine group, a common derivatization strategy involves reaction with a silylating agent (e.g., BSTFA) or through oximation-silylation procedures if reacting with carbonyls. nih.gov This process would need to be carefully developed and optimized for reaction efficiency and to avoid the formation of multiple derivative products.

Spectrophotometric Assay Development

A spectrophotometric assay could be developed for the quantification of this compound, particularly for simpler sample matrices. This method would rely on the reaction of the hydrazine group with a chromogenic reagent. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form colored hydrazones. While DNPH itself is a hydrazine, similar principles apply where the target hydrazine could react with a specific aldehyde or ketone to produce a chromophore that can be measured by a UV-Vis spectrophotometer. The method would require optimization of reaction conditions (pH, temperature, time) and validation for linearity and accuracy.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This would be the premier tool for the definitive identification and trace-level quantification of this compound.

LC-MS analysis can provide:

Molecular Weight Confirmation: The mass spectrometer can determine the precise mass of the eluting compound, confirming its identity.

Structural Elucidation: Through tandem MS (MS/MS), the compound can be fragmented to provide information about its chemical structure.

High Sensitivity and Selectivity: LC-MS allows for the detection of the compound at very low concentrations, even in complex biological or environmental samples. ed.ac.uk

Derivatization is also a common strategy in LC-MS to enhance ionization efficiency and, therefore, sensitivity. Reagents like 2-hydrazinoquinoline (B107646) (HQ) have been used to derivatize compounds for simultaneous LC-MS analysis, significantly improving their detection limits. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.